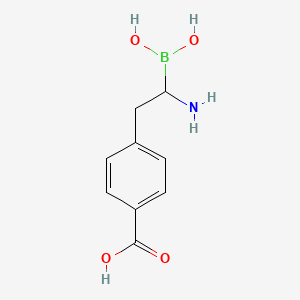

4-(2-Amino-2-boronoethyl)benzoic acid

Description

Properties

Molecular Formula |

C9H12BNO4 |

|---|---|

Molecular Weight |

209.01 g/mol |

IUPAC Name |

4-(2-amino-2-boronoethyl)benzoic acid |

InChI |

InChI=1S/C9H12BNO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8,14-15H,5,11H2,(H,12,13) |

InChI Key |

NINQEUMWORBNKL-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC1=CC=C(C=C1)C(=O)O)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Amino 2 Boronoethyl Benzoic Acid

Retrosynthetic Analysis of the 4-(2-Amino-2-boronoethyl)benzoic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. For this compound, the primary disconnections are identified at the C-C, C-N, and C-B bonds.

Key Retrosynthetic Disconnections:

C(aryl)-C(ethyl) Bond Disconnection: This approach disconnects the ethyl side chain from the benzoic acid ring. This suggests a synthetic strategy involving the coupling of a 4-halobenzoic acid derivative with a suitable 2-amino-2-boronoethyl synthon. Alternatively, a Friedel-Crafts-type reaction or a cross-coupling reaction (e.g., Suzuki, Heck) could be envisioned using precursors like 4-vinylbenzoic acid.

C-N Bond Disconnection: Cleavage of the carbon-nitrogen bond points towards the amination of a β-boronated ethylbenzoic acid precursor. This could involve methods such as electrophilic amination of a carbanion or nucleophilic substitution on a substrate with a leaving group at the α-position to the boron atom.

C-B Bond Disconnection: This strategy involves the introduction of the boronic acid group at a late stage of the synthesis. A key precursor would be a 4-(2-aminoethyl)benzoic acid derivative, which could then undergo borylation. Transition-metal-catalyzed C-H borylation or hydroboration of a corresponding alkene are potential forward synthetic operations.

These disconnections lead to several potential starting materials, including 4-substituted benzoic acids (e.g., 4-bromobenzoic acid, 4-vinylbenzoic acid), amino acid precursors, and various boron-containing reagents like bis(pinacolato)diboron (B136004) (B₂pin₂).

Classical Synthetic Routes to the Compound

Classical synthetic methods provide foundational and versatile approaches to constructing the target molecule. These routes often involve multiple steps with a focus on reliable and well-established chemical transformations.

This strategy typically begins with a pre-existing arylboronic acid or involves its early-stage synthesis, followed by the elaboration of the side chain. One of the most common methods for creating the initial arylboronic acid involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) at low temperatures, followed by hydrolysis.

A plausible sequence starting from 4-bromobenzoic acid is outlined below:

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for instance, as a methyl or ethyl ester, to prevent interference with subsequent organometallic reactions.

Formation of the Arylboronic Ester: The protected 4-bromobenzoate (B14158574) undergoes a Miyaura borylation reaction with a diboron (B99234) reagent like B₂pin₂ in the presence of a palladium catalyst.

Side-Chain Introduction: The resulting boronic ester can then be used in a coupling reaction to introduce the ethyl fragment.

Functional Group Transformations: The final steps would involve the introduction of the amino group and conversion of the boronic ester to the boronic acid, followed by deprotection of the carboxylic acid.

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | 4-Bromobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-bromobenzoate |

| 2 | Methyl 4-bromobenzoate | B₂pin₂, Pd(dppf)Cl₂, KOAc | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| 3 | Product from Step 2 | Vinylating agent, Pd catalyst | Methyl 4-(vinyl)benzoate derivative |

| 4 | Product from Step 3 | Hydroboration/Amination sequence | Protected target compound |

| 5 | Protected target compound | Hydrolysis (e.g., HCl, NaOH) | This compound |

This table represents a generalized pathway; specific reagents and conditions may vary.

Utilizing amino acids as chiral starting materials offers an efficient way to control the stereochemistry of the final product. A synthesis could commence with a suitable protected amino acid, such as aspartic acid or a derivative thereof.

A representative pathway could involve:

Starting Material Selection: A protected β-amino acid derivative is chosen as the chiral building block.

Side-Chain Modification: The side-chain carboxyl group of the amino acid is converted into a boronic acid. This can be achieved through reduction to an alcohol, conversion to a halide, and subsequent reaction with a diboron reagent.

Aryl Group Attachment: The 4-carboxyphenyl group is attached to the amino group, often via a nucleophilic substitution or a coupling reaction.

Deprotection: The final step involves the removal of all protecting groups to yield the target molecule.

Recent advances have demonstrated efficient methods for synthesizing β-aminoboronic acids, such as the nickel-catalyzed asymmetric borylalkylation of enamides, which could be adapted for this purpose.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves developing sustainable catalysts and optimizing reaction conditions.

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry.

Transition-Metal-Free Catalysis: Significant effort has been directed toward replacing heavy metal catalysts (like palladium and rhodium) with more sustainable alternatives. Metal-free catalytic systems, often using Lewis bases like N-heterocyclic carbenes (NHCs) or phosphines, can activate diboron reagents for borylation reactions. These catalysts avoid the cost and toxicity associated with transition metals.

Modular Organoboron Catalysts: Researchers have designed modular organoboron catalysts that integrate a Lewis acidic boron center with a Lewis basic site within the same molecule. These catalysts have shown unprecedented activity in various transformations and can often be prepared in high yields from commercially available materials.

Heterogeneous Catalysis: The use of solid-phase or polymer-based catalysts simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. Arylboronic acids immobilized on a solid support can serve as recyclable catalysts for reactions like direct amide formation, which could be relevant in multistep syntheses of the target compound.

| Catalyst Type | Advantage | Relevant Reaction |

| N-Heterocyclic Carbenes (NHCs) | Metal-free, activates diboron reagents | Borylation of unsaturated compounds |

| Modular Organoboron Catalysts | High efficiency, easy preparation | Various coupling and polymerization reactions |

| Polymer-Supported Catalysts | Recyclable, simplified purification | Direct amide formation |

Solvent choice has a major impact on the environmental footprint of a synthetic process.

Aqueous and Benign Solvents: Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. Methodologies for conducting borylation and coupling reactions in water, often using micellar conditions, have been developed. Ethanol is another green solvent that can be used for reactions like the ipso-hydroxylation of boronic acids, a potential transformation in related syntheses.

Solvent-Free Reactions (Mechanochemistry): Mechanochemical methods, such as ball milling, conduct reactions in the absence of bulk solvents. This approach significantly reduces waste and can lead to the formation of boronic esters directly from boronic acids and diols in excellent yield and purity.

Phase-Switching Strategies: An innovative green chemistry concept involves using the boronic acid group as a "phase-switch tag." By adding a polyol like sorbitol at high pH, hydrophobic boronic acids can be selectively moved to an aqueous phase, allowing for easy separation from organic impurities without chromatography. This technique minimizes the use of solvents and silica (B1680970) gel for purification.

Stereoselective Synthesis of Enantiopure this compound

Achieving an enantiomerically pure form of this compound is crucial, as the biological activity of chiral molecules is often specific to a single enantiomer. Stereoselective synthesis aims to produce one enantiomer in significant excess over the other. This is typically accomplished through substrate-controlled methods, such as the use of chiral auxiliaries, or reagent-controlled methods, including chiral ligand-controlled catalysis. rsc.orgsemanticscholar.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of α-aminoboronic acids, several well-established chiral auxiliary-based methods are applicable.

One of the foundational techniques is the Matteson homologation . This reaction involves the insertion of a dichloromethyl)lithium carbenoid into a boronic ester derived from a chiral diol, such as pinanediol. rsc.orgnih.gov The chiral diol directs the approach of the carbenoid, leading to the formation of an α-chloro boronic ester with high diastereoselectivity. Subsequent displacement of the chloride with a nitrogen nucleophile (e.g., lithium hexamethyldisilazide followed by hydrolysis) establishes the α-amino stereocenter. rsc.orgrsc.org

Another powerful substrate-controlled approach utilizes N-tert-butanesulfinyl imines , a strategy developed by Ellman. rsc.orgsemanticscholar.org In this method, a chiral N-tert-butanesulfinyl imine, prepared from the condensation of an aldehyde with tert-butanesulfinamide, undergoes a diastereoselective nucleophilic borylation reaction. rsc.orgsemanticscholar.org The sulfinyl group effectively shields one face of the imine, directing the attack of the boron nucleophile to the opposite face. The auxiliary can then be cleaved under acidic conditions to yield the enantioenriched α-aminoboronic acid derivative. rsc.org

In addition to substrate control, ligand-controlled asymmetric synthesis offers a catalytic solution. Here, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. nih.gov Several catalytic methods have been developed for the asymmetric synthesis of α-aminoboronic acids:

Copper-Catalyzed Asymmetric N-Alkylation: A chiral copper catalyst, generated from a copper salt and a chiral diamine ligand, can mediate the enantioselective coupling of a carbamate (B1207046) with a racemic α-chloroboronate ester. nih.gov

Copper-Catalyzed Asymmetric Hydroamination: Chiral copper hydride catalysts can achieve the regio- and enantioselective hydroamination of alkenyl boronate esters with hydroxylamines, providing direct access to chiral α-aminoboronic acid derivatives. acs.orgresearchgate.net

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes can catalyze the highly enantioselective hydrogenation of trifluoroborate-iminiums, which can be subsequently hydrolyzed to the desired chiral α-aminoboronic acids. nih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies for α-Aminoboronic Acids

| Strategy | Method Type | Key Reagent/Catalyst | Typical Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Matteson Homologation | Chiral Auxiliary | Pinanediol or other chiral diols | High (often >95% de) | Well-established, reliable | Stoichiometric use of chiral auxiliary, multi-step |

| Ellman's Method | Chiral Auxiliary | N-tert-butanesulfinamide | High (often >95% de) | Broad substrate scope, reliable auxiliary | Stoichiometric use of chiral auxiliary |

| Asymmetric N-Alkylation | Ligand-Controlled | Chiral Copper-Diamine Complex | Good to Excellent (up to 98% ee) | Catalytic, modular | Requires racemic α-haloboronate precursor |

| Asymmetric Hydroamination | Ligand-Controlled | Chiral Copper-Hydride Complex | High (up to 97% ee) | Catalytic, atom-economical | Substrate scope can be limited |

| Asymmetric Hydrogenation | Ligand-Controlled | Chiral Ruthenium Complex | Excellent (often >99% ee) | Highly efficient, catalytic | Requires specialized iminium precursors |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These methods are renowned for their exceptional selectivity (chemo-, regio-, and stereo-selectivity) and ability to operate under mild, environmentally friendly conditions. While enzymatic asymmetric synthesis is a cornerstone for the production of chiral α-amino acids, its application to the synthesis of α-aminoboronic acids is less documented. researchgate.net

The primary enzymatic routes for standard amino acid synthesis include the asymmetric reductive amination of keto acids and the asymmetric transfer of an amino group to keto acids. researchgate.net In principle, if a suitable α-keto boronic acid precursor to this compound could be synthesized, it might be a substrate for enzymes like amino acid dehydrogenases or transaminases. However, the structural and electronic differences between a carboxylic acid and a boronic acid present significant challenges for enzyme recognition and catalysis. The boron atom's Lewis acidity and its tendency to form tetrahedral adducts could interfere with binding in an active site evolved for carboxylates.

Currently, the literature does not provide widespread examples of enzymatic methods for the direct enantioselective production of α-aminoboronic acids. This remains an area of research with potential for future development, but established chemical methods currently dominate the field.

Total Synthesis Strategies and Yield Enhancement for the Compound

A total synthesis of this compound would involve a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis can be envisioned based on the key bond-forming reactions common in α-aminoboronic acid synthesis. rsc.orgrsc.org

A logical disconnection is at the C-N bond or the C-C bond of the side chain.

Strategy A (C-N Bond Formation): This approach would involve synthesizing an α-halo boronic ester attached to the 4-substituted benzoic acid moiety. For instance, starting with 4-formylbenzoic acid, one could perform a Matteson homologation to build the C2 side chain, yielding an α-chloro boronic ester. The synthesis would conclude with the stereoselective displacement of the chloride with an amino group equivalent.

Strategy B (C-B Bond Formation): This strategy would involve the formation of the C-B bond as a key step. One could start with a protected 4-(2-aminoethyl)benzoic acid derivative and install the boron atom via a C-H borylation reaction, although controlling regioselectivity and stereoselectivity would be a significant challenge. semanticscholar.org A more controlled approach would involve the asymmetric borylation of an imine derived from a 4-substituted benzaldehyde (B42025) derivative, as seen in the Ellman or related catalytic methods. rsc.org

Yield enhancement across a multi-step synthesis requires careful optimization of each reaction and purification step. Key considerations include:

Protecting Group Strategy: The boronic acid, amino group, and carboxylic acid functionalities are all reactive. The boronic acid is often protected as a pinacol (B44631) or N-methyliminodiacetyl (MIDA) ester to improve stability and facilitate purification. acs.orgreddit.comnih.gov The amino group is typically protected with Boc or Cbz groups, and the benzoic acid may be protected as an ester. The choice of protecting groups must be orthogonal, allowing for their selective removal at different stages of the synthesis.

Reaction Conditions: Optimization of solvent, temperature, catalyst loading, and reaction time is critical for maximizing the yield of each step and minimizing side reactions.

Minimizing Side Reactions: A common side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved. andersonsprocesssolutions.com This can be minimized by careful control of pH and avoiding harsh acidic or basic conditions, particularly during workup and purification. andersonsprocesssolutions.com

Impurity Profiling and Advanced Purification Techniques for Synthetic Samples of this compound

The final purity of the target compound is paramount. Impurity profiling involves the identification and quantification of all process-related impurities, byproducts, and degradation products.

Potential impurities in the synthesis of this compound can arise from starting materials, reagents, or side reactions. Some common boronic acid-related impurities may need to be controlled to parts-per-million (ppm) levels, especially if they are classified as potential genotoxic impurities (PGIs). chromatographyonline.comresearchgate.net

Table 2: Potential Impurities and Their Sources

| Impurity Type | Specific Example | Likely Source |

|---|---|---|

| Deboronation Product | 4-(2-aminoethyl)benzoic acid | Cleavage of the C-B bond during synthesis or purification, often under acidic or basic conditions. andersonsprocesssolutions.com |

| Boronic Anhydrides | Boroxines (cyclic trimers) | Dehydration of the boronic acid upon storage or during workup. |

| Racemic/Diastereomeric Impurity | (R/S)- or (R/R, S/S)-isomers | Incomplete stereoselectivity in the key asymmetric reaction. |

| Reagent-Related Impurities | Bis(pinacolato)diboron, Tetrahydroxydiboron | Residuals from borylation reactions; can be Ames-positive (mutagenic). chromatographyonline.comresearchgate.net |

| Solvent/Catalyst Residues | Palladium, Ruthenium, Copper | Residuals from catalytic steps (e.g., cross-coupling, hydrogenation). |

The purification of the final compound, a zwitterionic amino acid, presents significant challenges. acs.org Standard silica gel chromatography can be problematic due to the polar nature of the compound and the potential for decomposition on the acidic silica surface. researchgate.net Advanced purification techniques are often required:

Recrystallization: This is a primary method for purifying solid compounds, but finding a suitable solvent system for a zwitterionic molecule can be difficult.

Derivatization: The compound can be converted into a more easily purifiable derivative. For example, forming a BF3K salt or a MIDA boronate can render the compound more stable and amenable to chromatography. reddit.comrsc.org The protecting groups can be removed in a final step.

Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amino acids. The zwitterionic compound can be bound to a cation or anion exchange resin and selectively eluted by changing the pH or salt concentration of the mobile phase.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analysis and purification. waters.com Specialized columns and mobile phase modifiers (e.g., trifluoroacetic acid) are often used to achieve good peak shape and separation for polar, ionizable compounds. waters.com

Boronate Affinity Chromatography: This specialized technique utilizes resins functionalized with diol-containing ligands that can reversibly bind to the boronic acid moiety, allowing for selective separation from non-boronic acid impurities. nih.govacs.org

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 Amino 2 Boronoethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound

Specific ¹H and ¹³C NMR data for 4-(2-Amino-2-boronoethyl)benzoic acid are not available.

Specific ¹¹B NMR data for this compound are not available.

Specific 2D NMR data for this compound are not available.

Specific solid-state NMR data for this compound are not available.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Specific HRMS data for this compound are not available.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would provide definitive structural confirmation by inducing characteristic fragmentation pathways.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions. The fragmentation pattern is predicted to be influenced by the three key functional moieties: the benzoic acid group, the ethyl linker, and the α-aminoboronic acid group.

Predicted Fragmentation Pathways:

Loss of Water and Formic Acid Precursors: Similar to other amino acids, initial fragmentation would likely involve neutral losses from the α-aminoboronic acid side chain. Common losses include the elimination of water (H₂O) and carbon monoxide (CO), often sequentially, from the carboxylic acid and boronic acid groups. cdnsciencepub.com

Cleavage of the Benzoic Acid Group: A characteristic fragmentation of benzoic acid derivatives is the loss of the carboxyl group, either as COOH (45 Da) or through the loss of CO and H₂O. libretexts.org The most prominent peak in the mass spectrum of benzoic acid itself is often the benzoyl cation [C₆H₅CO]⁺, formed by the loss of a hydroxyl radical. acs.org

Side-Chain Fragmentation: Cleavage of the C-C bond between the benzene (B151609) ring and the ethyl side chain would lead to the formation of ions corresponding to the aminoboronic acid fragment and the benzoic acid fragment.

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺ (Note: This data is predictive and not based on experimental results.)

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 192.08 | [M+H - H₂O]⁺ | H₂O |

| 174.07 | [M+H - H₂O - H₂O]⁺ or [M+H - B(OH)₂]⁺ | 2x H₂O or B(OH)₂ |

| 164.07 | [M+H - H₂O - CO]⁺ | H₂O, CO |

| 146.06 | [M+H - H₂O - CO - H₂O]⁺ | 2x H₂O, CO |

| 121.03 | [HOOC-C₆H₄-CH₂]⁺ | C₂H₅BNO₂ |

| 105.03 | [C₆H₅CO]⁺ (from benzoic acid moiety) | C₂H₇BNO₃ |

| 88.07 | [H₂N-CH-CH₂-B(OH)₂]⁺ | C₇H₄O₂ |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Both ESI-MS and MALDI-MS are soft ionization techniques suitable for the analysis of this compound. They would allow for the determination of the compound's molecular weight and could be coupled with tandem analyzers for structural studies.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is particularly well-suited for this molecule due to its polar nature and multiple ionizable sites. In positive-ion mode, protonation would likely occur at the amino group, yielding the [M+H]⁺ ion. In negative-ion mode, deprotonation of the carboxylic acid or boronic acid hydroxyl groups would generate the [M-H]⁻ ion. The choice of solvent and pH would be critical in determining the ionization efficiency. It is known that the analysis of boronic acids by ESI-MS can be complicated by the formation of dimers, trimers (boroxines), and solvent adducts in the gas phase. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another viable technique, especially for analyzing the compound in complex mixtures or for high-throughput screening. A key challenge in MALDI analysis of boronic acids is their tendency to form boroxine trimers, which can complicate spectral interpretation. nih.gov This can sometimes be overcome by derivatizing the boronic acid with diols or by using specific matrices, such as 2,5-dihydroxybenzoic acid (DHB), which can form adducts with the boronic acid group and facilitate ionization. acs.orgnih.gov Specialized boronic acid-functionalized matrices have also been developed to selectively analyze diol-containing compounds, showcasing the reactive potential of this moiety in MALDI applications. nih.gov

X-ray Crystallography and Crystal Structure Analysis of this compound

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

While no crystal structure for the target compound is available, the structure of its isomer, L-p-Boronophenylalanine, provides a useful reference for the types of interactions and packing that might be expected. The crystal structure of benzoic acid and its derivatives often reveals centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups. It is plausible that this compound would also form such dimers, with further intermolecular interactions mediated by the amino and boronic acid groups, such as N-H···O and O-H···O hydrogen bonds.

Table 2: Illustrative Crystallographic Data for a Related Compound (L-p-Boronophenylalanine) (Note: This data is for a structural isomer and is presented for illustrative purposes only.)

| Parameter | Value |

| Empirical Formula | C₉H₁₂BNO₄ |

| Formula Weight | 209.01 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.13 |

| b (Å) | 7.64 |

| c (Å) | 21.05 |

| Volume (ų) | 985.6 |

| Z | 4 |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a detailed fingerprint of the functional groups present. The FTIR spectrum of this compound would be rich in information, with characteristic absorption bands for each part of the molecule.

Expected Characteristic Vibrational Bands:

-COOH Group: The carboxylic acid will show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The C=O stretching vibration will appear as a strong, sharp peak around 1680-1710 cm⁻¹. acs.org

-NH₂ Group: The amino group will exhibit N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. researchgate.netresearchgate.net

-B(OH)₂ Group: The boronic acid functionality will have a broad O-H stretching band around 3200-3400 cm⁻¹. A strong B-O stretching vibration is characteristic and typically appears in the 1300-1400 cm⁻¹ region. cdnsciencepub.comsci-hub.stresearchgate.net

Aromatic Ring: The benzene ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹. C=C stretching vibrations within the ring will appear as a series of peaks between 1450-1600 cm⁻¹. Out-of-plane C-H bending vibrations between 700-900 cm⁻¹ will be indicative of the substitution pattern on the ring.

The positions and shapes of these bands, particularly the O-H and N-H stretches, will be sensitive to intermolecular hydrogen bonding within the crystal lattice, providing insight into the solid-state structure. dergipark.org.tr

Table 4: Predicted FTIR Vibrational Frequencies for this compound (Note: This data is predictive and not based on experimental results.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3500 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| ~3200-3400 | O-H Stretch (Broad) | Boronic Acid (-B(OH)₂) |

| ~2500-3300 | O-H Stretch (Very Broad) | Carboxylic Acid (-COOH) |

| ~3030 | C-H Stretch | Aromatic Ring |

| ~1680-1710 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1590-1650 | N-H Bend | Amino (-NH₂) |

| ~1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1310-1380 | B-O Stretch | Boronic Acid (-B(OH)₂) |

| ~1180-1250 | C-N Stretch | Amino (-C-NH₂) |

| ~700-900 | C-H Out-of-Plane Bend | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure. While experimental Raman spectra for this compound are not widely available in the literature, its expected spectral features can be inferred from analyses of structurally related compounds such as L-phenylalanine, other amino acids, and phenylboronic acid derivatives. researchgate.netkoreascience.krkoreascience.krresearchgate.netnih.gov

The Raman spectrum of this compound is expected to be a composite of the vibrational modes of its constituent functional groups: the substituted benzene ring, the amino acid-like side chain, and the boronic acid group.

Key expected Raman bands and their assignments are detailed below:

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. A strong peak around 1000-1033 cm⁻¹ corresponding to the ring breathing mode is anticipated, a feature also prominent in phenylalanine. mdpi.com Other bands related to C-C stretching within the ring are expected in the 1580-1610 cm⁻¹ region. spectroscopyonline.com

Amino Acid Moiety Vibrations: The amino group (NH₂) and the ethyl backbone will contribute to the spectrum. The C-C stretching of the ethyl group is expected around 923 cm⁻¹. researchgate.net The NH₂ scissoring and wagging modes would also be present, although their positions can be influenced by intra- and intermolecular hydrogen bonding.

Boronic Acid Group Vibrations: The B-C stretching and B-O-H bending modes of the boronic acid group are key identifiers. In phenylboronic acid derivatives, bands in the 550-670 cm⁻¹ and 930-1010 cm⁻¹ regions have been associated with these vibrations. researchgate.net

Carboxylic Acid Vibrations: The benzoic acid portion will show a characteristic C=O stretching band, typically around 1665 cm⁻¹. The O-C=O in-plane bending mode is expected at lower wavenumbers, around 642 cm⁻¹. researchgate.net

A hypothetical representation of the prominent Raman bands for this compound is presented in the interactive table below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Ring Breathing | ~1005 |

| Phenyl Ring C-C Stretch | ~1605 |

| C-C Stretch (ethyl) | ~923 |

| C=O Stretch (carboxylic acid) | ~1665 |

| B-O-H Bend | ~1350 |

| C-B Stretch | ~1190 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Enantiomers of the Compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for studying chiral molecules. wikipedia.orgwikipedia.org Since this compound possesses a chiral center at the carbon atom bonded to the amino and borono groups, its enantiomers will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting CD spectrum is a plot of this difference in absorption versus wavelength. For amino acids, characteristic CD spectra arise from the electronic transitions of the carboxyl and aromatic chromophores in the chiral environment. kud.ac.in For this compound, the benzoic acid chromophore is expected to dominate the CD spectrum in the UV region. The interaction of this chromophore with the chiral center would likely produce a Cotton effect, characterized by a peak or trough in the CD spectrum around the absorption maximum of the benzoic acid moiety. The sign of the Cotton effect (positive or negative) would be opposite for the two enantiomers.

ORD spectroscopy measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org A plot of the specific rotation versus wavelength gives the ORD curve. In the vicinity of an absorption band of a chromophore influenced by a chiral center, the ORD curve will show a characteristic peak and trough, which also constitutes a Cotton effect. For the enantiomers of this compound, the ORD curves are expected to be mirror images of each other. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), would have equal magnitude but opposite signs for the two enantiomers.

The table below summarizes the expected chiroptical properties.

| Technique | Property | Expected Observation for Enantiomers |

| CD Spectroscopy | Cotton Effect | Opposite signs for the R and S enantiomers |

| ORD Spectroscopy | Specific Rotation [α] | Equal magnitude, opposite signs (e.g., +x° for R, -x° for S) |

| ORD Spectroscopy | ORD Curve | Mirror-image curves for the R and S enantiomers |

Chromatographic Methods for Analysis and Purity Assessment of the Compound

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of chemical compounds. For a polar, zwitterionic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and retention time. Given the compound's structure, a reversed-phase HPLC method would be a suitable starting point. nih.gov

Stationary Phase: A C18 or C8 column is commonly used for reversed-phase chromatography. For polar compounds like aminobenzoic acids, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide enhanced separation. helixchrom.comsielc.com

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous buffer is a critical parameter for controlling the retention of ionizable compounds. For this compound, which has both acidic and basic groups, the mobile phase pH will affect the ionization state of the carboxylic acid, amino, and boronic acid functionalities, thereby influencing its retention.

Detection: UV detection would be highly effective due to the presence of the benzoic acid chromophore. A detection wavelength around 254 nm or 280 nm is expected to provide good sensitivity. nih.gov

An example of a starting point for an HPLC method is provided in the table below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

To separate the enantiomers of this compound and determine the enantiomeric excess (ee) of a sample, chiral chromatography is necessary. researchgate.net This can be achieved through direct or indirect methods. chiralpedia.com

The direct method involves the use of a chiral stationary phase (CSP). researchgate.net Several types of CSPs are available, including those based on polysaccharides, proteins, or macrocyclic antibiotics. For amino acid derivatives, CSPs based on teicoplanin or cyclodextrins have proven effective. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. However, the direct method is often preferred as it avoids potential complications from the derivatization reaction.

The development of a chiral HPLC method would involve screening different CSPs and mobile phases to find the optimal conditions for enantioseparation. The determination of enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

The following table outlines a potential approach for chiral separation.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with acidic or basic additive |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Analysis | Enantiomeric Excess (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 |

Computational Chemistry and Theoretical Studies of 4 2 Amino 2 Boronoethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) for a given arrangement of atoms.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "benchmark" quality.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). Applying these methods to 4-(2-Amino-2-boronoethyl)benzoic acid would yield highly accurate electronic energies and molecular properties. Such high-level calculations are particularly useful for:

Validating DFT results: Comparing DFT-calculated properties with those from a high-accuracy ab initio method can assess the performance of the chosen DFT functional.

Calculating precise thermochemical data: Properties such as enthalpy of formation and Gibbs free energy can be determined with high confidence.

Investigating excited states: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can provide detailed information about the molecule's behavior upon absorption of light.

Molecular Dynamics (MD) Simulations of the Compound in Solution and Heterogeneous Environments

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.

Solvation Dynamics and Solvent Effects on Conformational Preferences

To understand the behavior of this compound in a real-world environment, such as in water or another solvent, MD simulations are invaluable. An MD simulation would typically involve placing a model of the molecule into a simulation box filled with explicit solvent molecules (e.g., water).

The simulation would reveal the solvation dynamics , showing how solvent molecules arrange themselves around the solute. Key insights would include:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF could show the strong ordering of water molecules around the polar amino, boronic acid, and carboxylic acid groups.

Hydrogen Bonding Analysis: The simulation would track the formation and breaking of hydrogen bonds between the solute and solvent, as well as within the solvent itself. This is crucial for understanding the molecule's solubility and how it influences the structure of the surrounding solvent.

Solvent has a significant impact on the conformational preferences of a flexible molecule. MD simulations can explore the different shapes (conformations) the molecule adopts in solution and determine their relative stabilities, which may differ from the gas-phase predictions of quantum chemistry.

Conformational Landscapes and Rotational Isomerism of the Compound

This compound has several rotatable single bonds, leading to a complex conformational landscape. The rotation around the C-C bonds of the ethyl linker and the C-B bond gives rise to various rotational isomers (rotamers).

MD simulations can be used to explore this landscape by sampling a vast number of different conformations over time. The results can be visualized using a Ramachandran-like plot, showing the energy of the molecule as a function of key dihedral angles. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. Understanding the accessible conformations is critical, as the biological activity of a molecule is often tied to its ability to adopt a specific shape.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of the Compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or desirable molecules.

For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven valuable. These studies were performed on dipeptidyl boronic acid proteasome inhibitors, leading to robust predictive models. nih.gov Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are predicted to increase or decrease biological activity. For example, a 3D-QSAR study of the proteasome inhibitor bortezomib (B1684674) and its analogs identified key interaction regions, including a covalent binding site, the necessity of an aromatic ring, and a hydrophobic acceptor group, which guided the synthesis of more potent compounds. nih.gov

However, it is also noted that currently available in silico computational models can provide little value in predicting certain complex properties, such as mutagenicity, for boronic acids and their derivatives. acs.org This suggests that while QSAR is a powerful tool, the development of reliable models requires large, high-quality datasets and a deep understanding of the underlying chemical mechanisms. figshare.com The development of a QSAR model for analogs of this compound would involve synthesizing a series of related compounds, measuring their biological activity against a specific target, and then using computational methods to build and validate a predictive model.

Table 3: Representative Statistical Results from a 3D-QSAR Study on Boronic Acid Analogs This table is illustrative of typical QSAR model validation metrics.

| Model Type | Partial Charges Used | Cross-Validation (q²) | Correlation Coefficient (r²) | Predictive r² (r²_pred) | Field Contributions |

|---|---|---|---|---|---|

| CoMFA | MMFF94 | 0.597 | 0.897 | 0.818 | Steric, Electrostatic |

| CoMSIA | MMFF94 | 0.602 | 0.980 | 0.864 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor |

Predictive Modeling of Reactivity, Reaction Mechanisms, and Pathway Analysis for the Compound

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for investigating the reactivity of molecules and elucidating complex reaction mechanisms. These methods can calculate the energies of reactants, products, and transition states, allowing for the prediction of reaction pathways, activation energies, and reaction rates.

For boronic acids, DFT studies have been used to explore a variety of reactions. For instance, the mechanism of interaction between boronic acids and diols, a reaction crucial for their use in sensors, has been modeled. rsc.org Such studies use methods like B3LYP/6-31+G(d,p) in a simulated solvent environment to calculate the structures and energies of transition states for different proposed mechanisms. rsc.org Computational analyses have also provided deep insights into the mechanisms of synthetically important reactions like the Suzuki-Miyaura cross-coupling, revealing that boronic esters can participate directly in the key transmetalation step without prior hydrolysis. acs.org

Detailed mechanistic pathways can be mapped out, identifying key intermediates and calculating the energy barriers for each step. In a study of aryne-induced multicomponent reactions, DFT calculations revealed a pathway involving a ring-opening process via a transition state with an energy barrier of 14.4 kcal/mol, followed by an intramolecular proton transfer. nih.gov Similarly, the hydrolysis of borate (B1201080) networks has been studied under acidic, basic, and neutral conditions, with calculations showing the network is significantly more susceptible to hydrolysis in a basic environment. mdpi.com For this compound, DFT could be used to predict its stability, its reactivity towards biological nucleophiles, and potential metabolic pathways.

Table 4: Example of Calculated Activation Energies for Boronic Acid Reactions from DFT Studies This table presents sample data from published computational mechanism studies.

| Reaction Type | Reaction Step | Computational Method | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|---|

| Aryne-induced Multicomponent Reaction | Ring-opening via nucleophilic attack | DFT | 14.4 |

| Aryne-induced Multicomponent Reaction | Electrophilic substitution | DFT | 13.7 |

| Boron-Oxygen Linkage Formation | Intramolecular catalysis | DFT | Not Specified |

| Borate Network Hydrolysis | Nucleophilic attack by OH⁻ | MP2 / CCSD(T) | Varies by model (e.g., ~0.3 eV) |

Pre Clinical and Mechanistic Investigations of 4 2 Amino 2 Boronoethyl Benzoic Acid in Biological Systems Non Human Focus

Molecular Interactions of the Compound with Biological Macromolecules (In Vitro)

The in vitro investigation of 4-(2-amino-2-boronoethyl)benzoic acid and structurally similar compounds reveals specific and significant interactions with biological macromolecules. These interactions are largely dictated by the presence of the boronic acid moiety, which can form reversible covalent bonds with nucleophilic groups in proteins, and the amino acid-like scaffold that facilitates recognition by enzyme active sites.

Enzymatic Interaction and Inhibition Studies (e.g., specific enzyme families, without clinical implication)

Research into boronic acid-containing amino acid analogs has prominently focused on their interaction with metalloenzymes, particularly arginase. Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. Boronic acid derivatives of amino acids, such as 2-(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC), are known to be potent and selective competitive inhibitors of this enzyme. researchgate.netnih.gov

The mechanism of inhibition involves the boronic acid group undergoing a nucleophilic attack by the metal-bridging hydroxide (B78521) ion within the enzyme's active site. This results in the formation of a stable, tetrahedral boronate anion that bridges the binuclear manganese cluster. researchgate.netnih.gov This tetrahedral intermediate mimics the transition state of the L-arginine hydrolysis reaction, leading to tight binding and potent inhibition of the enzyme. researchgate.net The interaction is highly specific, as demonstrated by the lack of inhibition of nitric oxide synthase by compounds like BEC. nih.gov This high selectivity makes these compounds valuable tools for studying the physiological roles of arginase. nih.gov The inhibitory potency of these compounds is significant, with Ki values reported in the micromolar to nanomolar range for different arginase isoforms. researchgate.netnih.gov

Table 1: Inhibitory Activity of Boronic Acid Analogs against Arginase

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase | 0.4-0.6 µM | Slow-binding, Competitive |

| 2-(S)-amino-6-boronohexanoic acid (ABH) | Arginase | 0.11 µM | Competitive |

Protein-Ligand Binding Profiling and Interaction Kinetics

The binding of small molecules to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical aspect of their pharmacokinetic profile. Studies on derivatives of aminobenzoic acid have shown that these compounds can bind to serum proteins, with binding efficacies ranging from 40% to 60%. conicet.gov.ar The binding is often enthalpy-driven and involves ionic contacts. conicet.gov.ar The specific nature and position of substituents on the benzoic acid ring can significantly influence the binding affinity. nih.gov For instance, the electron-density distribution in the aromatic ring plays a crucial role in the affinity of the acid anions for BSA. nih.gov

While direct binding data for this compound is not available, studies on similar para-aminobenzoic acid derivatives indicate that they form stable complexes with serum albumins. conicet.gov.ar The interaction can lead to alterations in the secondary structure of the protein upon complexation. conicet.gov.ar Isothermal titration calorimetry has been used to measure the dissociation constants of related compounds, such as the 2.22 µM dissociation constant for the binding of BEC to arginase. nih.govcapes.gov.br

Table 2: Binding Parameters of a para-Aminobenzoic Acid Derivative (DAB-1) with Serum Proteins

| Serum Protein | Binding Efficacy | Order of Stability |

|---|---|---|

| Human Serum Albumin (HSA) | 40% - 50% | β-LG > BSA > HSA |

| Bovine Serum Albumin (BSA) | 45% - 55% | β-LG > BSA > HSA |

| Beta-Lactoglobulin (β-LG) | 45% - 60% | β-LG > BSA > HSA |

DNA/RNA Binding Studies and Nucleic Acid Interaction Modes

The interaction of small molecules with nucleic acids is a key area of research in molecular biology. However, there is limited specific information available regarding the direct binding of this compound or its close analogs to DNA or RNA. Generally, nucleic acid-binding proteins are rich in specific amino acids that facilitate these interactions, but it is less common for small molecule amino acid derivatives to exhibit strong, specific binding to nucleic acids unless they possess specific structural motifs for intercalation or groove binding. nih.gov Further research is needed to determine if the structural features of this compound allow for any significant interaction with DNA or RNA.

Cellular Uptake and Subcellular Localization Studies of the Compound (In Vitro Cell Models)

The ability of a compound to enter cells and reach its intracellular target is fundamental to its biological activity. The structural similarity of this compound to natural amino acids suggests that it may utilize amino acid transporters for cellular entry.

Membrane Permeability and Transporter Interaction Assays

While direct studies on the membrane permeability of this compound are scarce, research on other unnatural amino acids provides insights into potential mechanisms of cellular uptake. The incorporation of unnatural amino acids into peptides has been shown to drastically increase their cellular uptake. nih.gov This suggests that the amino acid scaffold is recognized by cellular import machinery. It is plausible that this compound could be a substrate for one or more of the cationic amino acid transporters (CATs), which are responsible for the cellular uptake of arginine and other basic amino acids. researchgate.net However, some first-generation arginase inhibitors have shown insufficient penetration through the plasma membrane, indicating that the structural modifications can impact transporter recognition and passive diffusion. researchgate.net

Advanced Imaging Techniques for Intracellular Distribution and Dynamics

The subcellular localization of a compound is crucial for its mechanism of action. For inhibitors of arginase, the localization would be expected to coincide with that of the target enzyme. Arginase exists in two isoforms with different subcellular locations: Arginase I is primarily cytosolic, while Arginase II is located in the mitochondria. researchgate.net Therefore, an effective inhibitor would need to be able to reach these compartments. Advanced imaging techniques, such as fluorescence microscopy using tagged analogs, could be employed to visualize the intracellular distribution of this compound. Studies with fluorescently labeled peptide assemblies containing unnatural amino acids have shown that they can rapidly enter cells and accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes. nih.gov This highlights the potential for targeted intracellular delivery based on the chemical structure of the amino acid derivative.

Metabolism and Biotransformation Pathways of the Compound (In Vitro / Ex Vivo Systems)

Comprehensive searches of scientific literature and databases did not yield specific studies on the metabolism and biotransformation of this compound. Research on the in vitro and ex vivo metabolic fate of this particular compound, including its enzymatic degradation, stability in biological media, and the identification of its metabolites, is not publicly available.

While general metabolic pathways for benzoic acid and related compounds are known, the presence of the amino-boronoethyl side chain introduces a novel structural element whose metabolic fate has not been specifically elucidated. Typically, in vitro metabolism studies utilize systems such as liver microsomes, S9 fractions, or hepatocytes to investigate the enzymatic reactions a compound may undergo. mdpi.comnih.gov These studies are crucial for identifying potential metabolites and understanding the compound's metabolic stability. However, no such data could be located for this compound.

Enzymatic Degradation and Stability Profiling in Biological Media

There is no specific information available in the reviewed scientific literature regarding the enzymatic degradation and stability profile of this compound in biological media such as plasma, serum, or microsomal preparations.

General knowledge of boronic acids suggests that the carbon-boron bond can be susceptible to cleavage under certain enzymatic conditions. For instance, some cytochrome P450 enzymes have been shown to metabolize boronic acids, leading to their deborylation. osti.gov However, without specific experimental data for this compound, its stability against enzymatic degradation remains uncharacterized. Stability studies in various biological media are essential to determine a compound's half-life and its suitability for further investigation, but this information is not currently available for the specified compound.

Identification and Characterization of Metabolites

No studies identifying or characterizing metabolites of this compound were found in the public domain. The identification of metabolites is a critical step in understanding the biotransformation of a compound and assessing the potential biological activity or toxicity of its metabolic products. mdpi.com This process typically involves incubating the parent compound with in vitro metabolic systems and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com The absence of such studies for this compound means that its metabolic profile is currently unknown.

Immunological Interactions of the Compound at the Molecular and Cellular Level

Specific studies on the immunological interactions of this compound at the molecular and cellular level have not been reported in the available scientific literature. General principles of chemical immunology can be applied to hypothesize potential interactions, but these have not been experimentally verified for this compound.

Assessment of Hapten Formation Potential

There is no available data assessing the hapten formation potential of this compound. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The potential for a small molecule to act as a hapten is often related to its chemical reactivity and ability to form covalent bonds with proteins. While boronic acids are known to interact with proteins, this interaction is often reversible. nih.govrsc.org The potential for this compound to form stable covalent adducts with proteins, a key step in haptenization, has not been investigated.

Investigation of Protein Adduct Formation

No specific investigations into protein adduct formation by this compound have been published. Boronic acids are known to form reversible covalent bonds with diols, including those found on glycoproteins, and can also interact with nucleophilic amino acid residues like serine in the active sites of enzymes. nih.govmdpi.com This reactivity is the basis for the use of some boronic acids as enzyme inhibitors. nih.gov However, the formation of stable, long-lived protein adducts, which can have immunological consequences, has not been studied for this specific compound. Research would be needed to determine if this compound or its potential metabolites can form stable adducts with cellular proteins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Amino 2 Boronoethyl Benzoic Acid Derivatives

Design Principles for Novel Analogues and Isosteres of the Compound

The design of novel analogues and isosteres of 4-(2-amino-2-boronoethyl)benzoic acid is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves mimicking the transition state of the enzymatic reaction, a role often fulfilled by the boronic acid moiety. nih.govresearchgate.net

Bioisosteric Replacements: A common approach is the use of bioisosteres to replace certain functional groups to modulate the compound's properties without losing the essential interactions with the target. For the carboxylic acid group, tetrazoles are a well-established bioisostere, potentially improving metabolic stability and membrane permeability. semanticscholar.org The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new binding interactions and alter physicochemical properties. For instance, replacing the benzene (B151609) ring with pyridine (B92270) or pyridazine (B1198779) has been shown to yield potent protein kinase CK2 inhibitors in other benzoic acid derivatives. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating the ethylamino side chain into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. nih.gov

Prodrug Strategies: To overcome challenges with oral bioavailability, which can be a limitation for compounds with a boronic acid pharmacophore, prodrug strategies are often employed. nih.gov This can involve masking the boronic acid or carboxylic acid moieties with groups that are cleaved in vivo to release the active compound.

Table 1: Design Strategies for Novel Analogues

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Bioisosteric Replacement | Modulate physicochemical properties, improve metabolic stability | Enhanced bioavailability, altered selectivity |

| Conformational Restriction | Lock the molecule in a bioactive conformation | Increased potency and selectivity |

| Prodrug Approach | Improve oral bioavailability | Enhanced in vivo efficacy |

Synthetic Strategies for Accessing a Diverse Library of Derivatives

The synthesis of a diverse library of this compound derivatives presents unique challenges due to the presence of multiple reactive functional groups: the amino group, the carboxylic acid, and the boronic acid. nih.gov Careful selection of protecting groups and synthetic routes is crucial.

A common synthetic approach begins with a suitably protected 4-substituted benzoic acid derivative. The amino-boronoethyl side chain can be introduced through various methods, including asymmetric synthesis to control the stereochemistry of the chiral center. The inherent reactivity of the boronic acid group often necessitates its protection, for instance as a boronic ester, throughout the synthetic sequence. nih.gov

Multi-component reactions, such as the Ugi reaction, have been utilized to rapidly generate a library of α,α-disubstituted amino acid derivatives, which can be a starting point for more complex structures. nih.gov Metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are invaluable for modifying the aromatic ring, allowing for the introduction of a wide range of substituents. nih.gov

Elucidation of Structural Modulations on Molecular Interaction Profiles

Structural modifications to the this compound scaffold can significantly impact its molecular interaction profile with target enzymes. The boronic acid moiety is often crucial for binding, acting as a transition-state analogue that can form a covalent bond with a key active site residue, such as a serine or a metal-bridging hydroxide (B78521). nih.govresearchgate.net

The amino and carboxylic acid groups are designed to mimic the corresponding groups in natural amino acid substrates, forming key hydrogen bonds and electrostatic interactions within the active site. nih.gov For instance, in arginase inhibitors, these groups interact with conserved aspartate and serine residues. nih.gov

Modifications to the benzoic acid ring can influence interactions with hydrophobic pockets or regions on the protein surface. The position and nature of substituents on the phenyl ring are critical for activity. Hydrophilic substituents may be necessary to facilitate interactions with polar amino acid residues near the binding site. iomcworld.com The introduction of bulky groups can either enhance binding through van der Waals interactions or cause steric hindrance, depending on the topology of the active site.

Table 2: Impact of Structural Modifications on Molecular Interactions

| Modification | Potential Impact on Interaction Profile |

|---|---|

| Boronic acid esterification | Prevents covalent bond formation until in vivo cleavage |

| Amino group acylation | Alters hydrogen bonding capacity |

| Carboxylic acid esterification | Removes a key electrostatic interaction point |

Stereochemical Influences on the Biological Interactions of Derivative Compounds

Chirality plays a pivotal role in the biological activity of this compound derivatives, as the stereocenter at the α-carbon of the amino acid side chain dictates the spatial arrangement of the functional groups. nih.govnih.gov Biological systems, particularly enzyme active sites, are chiral environments, and thus, different enantiomers of a compound will interact differently.

It is frequently observed that only one enantiomer exhibits the desired biological activity, as it can achieve the optimal orientation for binding to the target. nih.govnih.gov For example, in many amino acid-based inhibitors, the (S)-enantiomer is the active form, mimicking the natural L-amino acids. nih.gov The stereochemistry can influence not only the binding affinity to the target protein but also the compound's uptake by cells, which may be mediated by stereoselective amino acid transporters. nih.govnih.gov Therefore, stereoselective synthesis is a critical aspect of developing these compounds as therapeutic agents. Subtle stereochemical differences can have substantial effects on both potency and pharmacokinetic properties. nih.gov

Modifications of the Boronic Acid Moiety and their Impact on Interactions

The boronic acid group is a key pharmacophore in many derivatives, primarily due to its ability to act as a bioisostere of a carboxylic acid or to form a reversible covalent bond with active site nucleophiles. nih.gov At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. nih.gov The tetrahedral form is often what interacts with the target enzyme. nih.gov

Replacing the boronic acid with other groups that can mimic its interactions, such as silanediols, has also been explored. researchgate.net The goal of such modifications is to retain the key binding interactions while potentially improving the drug-like properties of the molecule.

Modifications of the Carboxylic Acid and Amino Group and their Influence on Derivative Properties

The carboxylic acid and amino groups of this compound are crucial for its amino acid-like character and for establishing key interactions with the target protein. Modifications to these groups can have a profound impact on the derivative's properties.

The amino group is also a key site for modification. Acylation or alkylation of the amino group can be used to probe for additional binding pockets or to modulate the pKa of the group. As with the carboxylic acid, these modifications can disrupt essential interactions if the free amino group is necessary for binding.

Methodological Advances and Analytical Techniques in 4 2 Amino 2 Boronoethyl Benzoic Acid Research

Development of Highly Sensitive and Selective Analytical Assays for Compound Quantification in Complex Matrices

Accurate quantification of 4-(2-Amino-2-boronoethyl)benzoic acid in biological or environmental samples is fundamental to understanding its pharmacokinetics, distribution, and impact. The development of sensitive and selective assays is paramount, especially given the typically low concentrations encountered in these matrices.

Common analytical methods for amino acid analysis include ion-exchange chromatography (IEC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), often requiring a derivatization step. researchgate.net For boron-containing compounds specifically, techniques that can distinguish and quantify the boron element are essential.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of specific boronic compounds. chromatographyonline.com Often, a derivatization step is required to make the compound volatile enough for GC analysis. This method offers the advantage of separating different boron-containing species, allowing for specific quantification of the target compound. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is a cornerstone for the analysis of amino acids. researchgate.net For this compound, reverse-phase HPLC coupled with a mass spectrometer (LC-MS) would likely provide the necessary selectivity and sensitivity for quantification in complex biological fluids.

The table below summarizes potential analytical methods for the quantification of this compound.

| Technique | Principle | Advantages | Considerations |

| ICP-MS | Atomizes the sample in plasma and measures the mass-to-charge ratio of boron isotopes. | Extremely high sensitivity for total boron; Isotope measurement capability. researchgate.net | Does not differentiate between different boron compounds. chromatographyonline.com |

| GC-MS | Separates volatile compounds in a gas stream, followed by mass-based detection. | High specificity for the target compound; Can separate from other boronic species. chromatographyonline.com | May require derivatization to increase volatility. |

| LC-MS | Separates compounds in a liquid stream, followed by mass-based detection. | High specificity and sensitivity; Suitable for non-volatile compounds. | Method development for optimal separation is required. |

High-Throughput Screening (HTS) Methodologies for Interaction Profiling and Discovery

High-throughput screening (HTS) is a drug discovery process that automates the testing of large numbers of compounds against a specific biological target. bmglabtech.com This methodology is crucial for identifying "hits" or "leads"—molecules that interact with a target in a desired way. bmglabtech.commalvernpanalytical.com For this compound, HTS could be employed to screen its interaction against a wide array of proteins, enzymes, or other biological molecules to uncover potential therapeutic applications.

While specific HTS campaigns for this compound are not widely documented, the general HTS workflow would be applicable. This involves miniaturization of assays, automation through robotics and liquid handling devices, and rapid data acquisition. bmglabtech.com Boron-containing fragments have been successfully screened using high-throughput X-ray crystallography to identify inhibitors of bacterial enzymes like penicillin-binding proteins. nih.gov This demonstrates the feasibility of using HTS to explore the interaction profile of novel boronated compounds.

HTS Assay Design Considerations:

Assay Format: Homogeneous assays (mix-and-read) are preferred for their simplicity and speed.

Detection Method: Fluorescence, luminescence, or absorbance-based readouts are common due to their sensitivity and compatibility with microplate readers.

Compound Library: The compound could be screened against diverse libraries of proteins or nucleic acids to identify binding partners.

Biosensor Development for Real-Time Detection and Monitoring of the Compound

Biosensors offer the potential for real-time, sensitive, and selective detection of target molecules. nih.gov For this compound, a biosensor could enable continuous monitoring in various settings, from bioreactors to clinical applications. The unique ability of the boronic acid moiety to interact specifically and reversibly with cis-diols (present in sugars and glycoproteins) is a common basis for boronic acid-based biosensors. mdpi.com

Potential Biosensor Strategies:

Fluorescent Biosensors: Boronic acids can be incorporated into fluorescent molecules. The binding of the boronic acid to a target (like a sugar) can cause a change in the fluorescence signal through processes like photo-induced electron transfer (PET). mdpi.com Fluorescent boronic acid derivatives have been developed as sensors that change their properties upon binding to carbohydrates. nih.gov

Electrochemical Biosensors: Boronic acid derivatives can be immobilized on an electrode surface. When the target molecule binds, it can alter the electrochemical properties of the surface, leading to a detectable signal change. mdpi.com

Photonic Crystal Biosensors: These highly sensitive devices can detect the binding of molecules in real-time without the need for labels, making them suitable for studying binding kinetics. nih.gov

Advanced Microscopy Techniques for Visualizing Molecular and Cellular Interactions

Visualizing how this compound interacts within a cellular environment is key to understanding its mechanism of action. Advanced microscopy techniques allow for imaging at the subcellular and molecular level.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a powerful imaging technique capable of quantitatively mapping the subcellular distribution of elements and isotopes with high spatial resolution (around 500 nm). nih.gov It has been effectively used to image the distribution of boron-containing BNCT agents, like p-boronophenylalanine (BPA), within the nucleus and cytoplasm of cancer cells. nih.gov This technique could be directly applied to visualize the localization of this compound within cells. Boron has been used as a specific marker for imaging with SIMS, where the boron signal reveals the location of the molecule of interest. nih.govresearchgate.net

Stimulated Raman Scattering (SRS) Microscopy: SRS is a label-free imaging technique that can visualize the distribution of specific molecules based on their vibrational signatures. It has been used to directly image the cellular uptake of boron cluster compounds used in BNCT. elsevierpure.com

Super-Resolution Microscopy: Techniques like STORM and PALM could be used if the compound is tagged with a suitable fluorophore. This would allow for visualization of its interactions with specific cellular structures at a resolution beyond the diffraction limit of light.

The following table outlines advanced microscopy techniques applicable to studying this compound.

| Technique | Principle | Application for Compound | Key Advantage |

| SIMS | A primary ion beam sputters secondary ions from a surface, which are analyzed by a mass spectrometer. | Mapping the subcellular distribution of boron from the compound. nih.gov | Isotopic sensitivity and high-resolution elemental imaging. nih.gov |

| SRS Microscopy | Uses two laser pulses to amplify a specific Raman signal for chemical imaging. | Label-free imaging of the compound's distribution within cells. elsevierpure.com | High chemical specificity without the need for fluorescent tags. |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Visualizing interactions with specific proteins or organelles (requires fluorescent tagging). | Unprecedented spatial resolution for cellular imaging. |

Application of Chemoinformatics and Data Mining for Compound-Related Research

Chemoinformatics and computational approaches are indispensable in modern drug discovery and chemical research. biorxiv.org For this compound, these tools can predict properties, model interactions, and guide experimental design.

Molecular Docking: This computational technique can predict the preferred orientation of the compound when bound to a specific protein target. Docking simulations have been used to study the interaction of boronic acids with the binding sites of enzymes, such as β-lactamases. nih.gov This can help identify potential biological targets and understand the structural basis of interaction.

Quantum Mechanical Studies: Methods like Density Functional Theory (DFT) can be used to characterize the binding energy and electronic structure of the compound when interacting with a target protein. biorxiv.org This provides a deeper understanding of the nature of the chemical bonds formed.

Pharmacophore Modeling: A pharmacophore model can be generated to identify the crucial chemical features of the compound responsible for its biological activity. This model can then be used to search large chemical databases for other molecules with similar properties that might have comparable or improved activity. biorxiv.org

Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing derivatives of this compound, chemoinformatics can be used to build models that relate structural changes to changes in biological activity, guiding the optimization of the compound. The chemical features of boron-containing amino acid derivatives, such as logP and the position of the boron atom, are clearly linked to their pharmacodynamic profiles. nih.gov

Future Directions and Emerging Research Avenues for 4 2 Amino 2 Boronoethyl Benzoic Acid

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of α-aminoboronic acids presents unique challenges due to the inherent instability of the C-B bond. nih.gov Future research will likely focus on developing novel and more efficient synthetic routes to 4-(2-Amino-2-boronoethyl)benzoic acid that are both scalable and allow for stereochemical control. Current general methods for α-aminoboronic acid synthesis often involve multi-step processes with protected intermediates. nih.govacs.org

Key areas for exploration in the synthesis of this compound could include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts to enable the enantioselective synthesis of this compound is a significant challenge and a key area for future work. nih.gov This would be crucial for investigating its biological activity, which is often stereospecific.

Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of boronic acid derivatives.

Novel Boronating Reagents: The exploration of new, more stable, and selective boronating reagents could simplify the synthetic process and improve yields.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Established methodologies for individual steps. | Overall low yield, protection/deprotection steps required, scalability issues. |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compound, potentially fewer steps. | Catalyst development, optimization of reaction conditions. nih.gov |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs, optimization of flow parameters. |

Advanced Computational Modeling for Rational Design and Predictive Capabilities

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, computational studies could provide valuable insights into its properties and potential applications, guiding experimental work.

Future computational research avenues include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the compound's geometric structure, electronic properties, and reactivity.